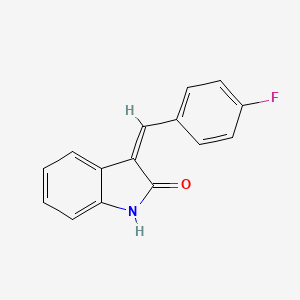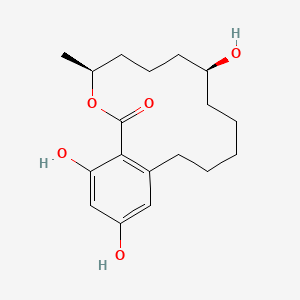
β-Zéaralénol
Vue d'ensemble
Description
beta-Zearalanol, also known as β-zearalanol, is a synthetic, nonsteroidal estrogen belonging to the resorcylic acid lactone group. It is related to mycoestrogens found in Fusarium species. beta-Zearalanol is the β epimer of zeranol (α-zearalanol) and is a major metabolite of zeranol, but it exhibits less biological activity .
Applications De Recherche Scientifique
beta-Zearalanol has several scientific research applications:
Mécanisme D'action
Target of Action
Beta-Zearalanol, also known as Taleranol, is a mycotoxin produced by Fusarium species . Its primary targets are estrogen receptors . These receptors play a crucial role in the reproductive system and are involved in the regulation of various physiological processes.
Mode of Action
Despite its nonsteroidal structure, Beta-Zearalanol can bind to estrogen receptors . This binding mimics the action of natural estrogens, leading to changes in the physiological processes regulated by these receptors. The compound’s interaction with its targets can cause reproductive disorders .
Biochemical Pathways
Beta-Zearalanol is a derivative of Zearalenone (ZEN), which is biosynthesized from the acetate-polymalonate pathway . The reduced metabolites of ZEN, including Beta-Zearalanol, are formed in mammals . These metabolites can also activate estrogen receptors, with Alpha-Zearalenol being the most potent endocrine disruptor among these compounds .
Pharmacokinetics
The pharmacokinetics of Beta-Zearalanol involves its interaction with serum albumin, the most abundant plasma protein in circulation . This interaction affects the tissue distribution and elimination of the compound, impacting its bioavailability . The binding affinity of beta-zearalanol towards albumin is lower than that of zen .
Result of Action
The binding of Beta-Zearalanol to estrogen receptors can lead to various effects, including reproductive disorders . Moreover, its potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects have also been suggested .
Action Environment
The action of Beta-Zearalanol can be influenced by environmental factors. For instance, it is a significant contaminant of maize, barley, wheat, and other cereals . It is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue .
Analyse Biochimique
Biochemical Properties
Beta-Zearalanol plays a crucial role in biochemical reactions due to its ability to interact with estrogen receptors. It binds to these receptors with high affinity, mimicking the action of natural estrogens . The enzymes involved in the metabolism of beta-Zearalanol include hydroxysteroid dehydrogenases, which catalyze the reduction of zearalenone to beta-Zearalanol . Additionally, beta-Zearalanol forms stable complexes with serum albumins, affecting its distribution and bioavailability in the body .
Cellular Effects
Beta-Zearalanol exerts various effects on different types of cells and cellular processes. It induces apoptosis and oxidative stress in mammalian reproductive cells . The compound influences cell signaling pathways by activating estrogen receptors, leading to changes in gene expression and cellular metabolism . Beta-Zearalanol’s estrogenic activity can disrupt normal cellular functions, potentially causing reproductive disorders and other health issues .
Molecular Mechanism
At the molecular level, beta-Zearalanol exerts its effects by binding to estrogen receptors, which leads to the activation of estrogen-responsive genes . This binding interaction can result in the inhibition or activation of various enzymes and proteins involved in cellular processes . Beta-Zearalanol’s ability to mimic natural estrogens allows it to interfere with normal hormonal signaling pathways, leading to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Zearalanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that beta-Zearalanol can form stable complexes with serum albumins, which may affect its bioavailability and activity over time . Long-term exposure to beta-Zearalanol in in vitro and in vivo studies has been associated with various cellular and physiological changes .
Dosage Effects in Animal Models
The effects of beta-Zearalanol vary with different dosages in animal models. At low doses, beta-Zearalanol can mimic the effects of natural estrogens, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where certain dosages lead to significant changes in cellular and physiological responses . High doses of beta-Zearalanol have been associated with reproductive disorders and other health issues in animal models .
Metabolic Pathways
Beta-Zearalanol is involved in several metabolic pathways, primarily through its conversion from zearalenone by hydroxysteroid dehydrogenases . The compound can also be conjugated with glucuronic acid, which affects its excretion and bioavailability . The metabolic pathways of beta-Zearalanol involve interactions with various enzymes and cofactors, influencing its overall activity and effects in the body .
Transport and Distribution
Beta-Zearalanol is transported and distributed within cells and tissues through interactions with serum albumins . These interactions affect the compound’s localization and accumulation in different tissues . The binding of beta-Zearalanol to serum albumins can influence its bioavailability and activity, impacting its overall effects on cellular and physiological processes .
Subcellular Localization
The subcellular localization of beta-Zearalanol is influenced by its interactions with estrogen receptors and other cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions affect the activity and function of beta-Zearalanol within cells, contributing to its overall effects on cellular processes .
Méthodes De Préparation
beta-Zearalanol can be synthesized through various chemical routes. One common method involves the reduction of zearalenone to zearalanone, followed by the reduction of zearalanone to zeranol. Zeranol is then epimerized to produce taleranol . Industrial production methods typically involve large-scale chemical synthesis using these steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
beta-Zearalanol undergoes several types of chemical reactions, including:
Oxidation: beta-Zearalanol can be oxidized to form zearalanone.
Reduction: Zearalanone can be reduced to form taleranol.
Substitution: Various substitution reactions can occur on the aromatic ring of taleranol.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions include zearalanone and zeranol .
Comparaison Avec Des Composés Similaires
beta-Zearalanol is similar to other resorcylic acid lactones, including:
Zeranol (α-zearalanol): beta-Zearalanol is the β epimer of zeranol and has less biological activity.
Zearalanone: An intermediate in the synthesis of taleranol and zeranol.
Zearalenone: A mycotoxin produced by Fusarium species, which can be converted to zearalanone.
beta-Zearalanol’s uniqueness lies in its specific estrogenic activity and its role as a metabolite of zeranol, making it a valuable compound for research in endocrinology and toxicology .
Propriétés
IUPAC Name |
(4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022532 | |
| Record name | Taleranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42422-68-4 | |
| Record name | β-Zearalanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42422-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taleranol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042422684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taleranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUN219N434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


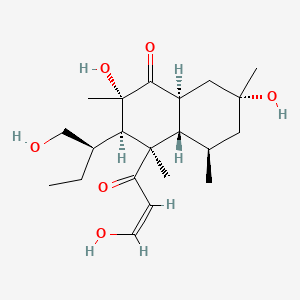

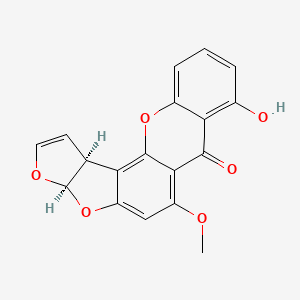
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)



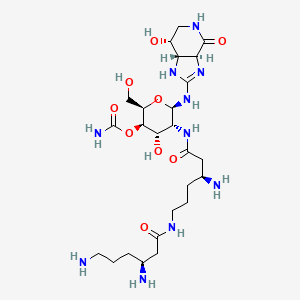
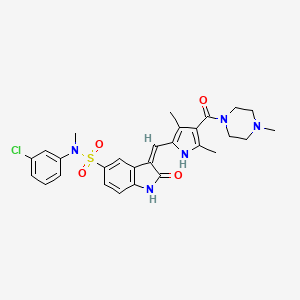
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
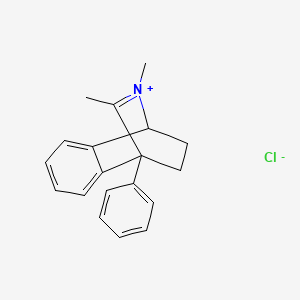
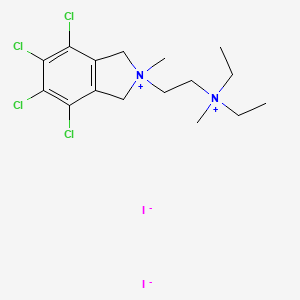
![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)
